molecular formula C6F18N3O12S6Y B12063201 Yttrium(III)bis(trifluoromethanesulfonyl)imide

Yttrium(III)bis(trifluoromethanesulfonyl)imide

Cat. No.: B12063201
M. Wt: 929.4 g/mol
InChI Key: ALUAPCNURPWGTQ-UHFFFAOYSA-N
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Description

Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is a coordination compound of yttrium. This compound is notable for its unique structure, where yttrium is coordinated with three trifluoromethanesulfonamide ligands. These ligands are known for their strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- typically involves the reaction of yttrium salts with trifluoromethanesulfonamide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The ligands are often introduced in their anionic form to facilitate coordination with the yttrium center.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions where the trifluoromethanesulfonamide ligands are replaced by other ligands.

    Oxidation-Reduction Reactions: The yttrium center can participate in redox reactions, although these are less common due to the stability of the yttrium(III) oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically require the presence of a nucleophile that can displace the trifluoromethanesulfonamide ligands. Common reagents include halides, phosphines, and other strong nucleophiles.

    Oxidation-Reduction Reactions: Redox reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.

Major Products:

    Substitution Reactions: The major products are new coordination compounds where the trifluoromethanesulfonamide ligands are replaced by other ligands.

    Oxidation-Reduction Reactions: The products depend on the specific redox reaction but may include yttrium compounds in different oxidation states.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions due to its strong electron-withdrawing ligands, which can enhance the reactivity of the catalytic center.

    Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.

    Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination environment.

    Industry: It is used in the development of advanced materials, including high-performance polymers and ionic liquids.

Mechanism of Action

The mechanism by which yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- exerts its effects is primarily through its strong electron-withdrawing ligands. These ligands can stabilize various reactive intermediates, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application but often involve interactions with other metal centers or organic substrates.

Comparison with Similar Compounds

Uniqueness: Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is unique due to its coordination with yttrium and the specific arrangement of its ligands. This gives it distinct properties that are not observed in similar compounds, such as enhanced stability and reactivity in certain catalytic processes.

Properties

Molecular Formula

C6F18N3O12S6Y

Molecular Weight

929.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;yttrium(3+)

InChI

InChI=1S/3C2F6NO4S2.Y/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3

InChI Key

ALUAPCNURPWGTQ-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Y+3]

Origin of Product

United States

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